molecular formula C11H14INS B13802620 Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide CAS No. 5304-18-7

Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide

Cat. No.: B13802620
CAS No.: 5304-18-7
M. Wt: 319.21 g/mol
InChI Key: LKTNFBVQAYVDIX-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide (CAS: [to be specified]) is a quaternary ammonium salt derived from the benzothiazole heterocycle. Its structure features a benzothiazolium core substituted with a 3-ethyl group and 2,6-dimethyl groups, paired with an iodide counterion. This compound belongs to the broader class of benzothiazolium salts, which are notable for their applications in ionic liquids, organic synthesis, and materials science .

The solvent-free synthesis of benzothiazolium iodides, as demonstrated in recent studies, involves alkylation of benzothiazole precursors under optimized conditions, yielding high-purity products . Characterization via FTIR, NMR, and HRMS confirms its structural integrity, while thermal analysis reveals a melting point range of 85–95°C and moderate thermal stability (decomposition onset at ~200°C) . Its ionic liquid properties, though less pronounced than longer-chain analogs (e.g., dodecyl-substituted benzothiazolium salts), make it a candidate for green chemistry applications .

Properties

CAS No.

5304-18-7

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-7-8(2)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

LKTNFBVQAYVDIX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)C)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzothiazolium salts typically proceeds in two main stages:

  • Stage 1: Formation of the benzothiazole core by condensation of o-aminothiophenol with appropriate carbonyl compounds or via cyclization reactions.
  • Stage 2: Quaternization of the benzothiazole nitrogen with an alkyl iodide to form the benzothiazolium iodide salt.

Preparation of 2,6-Dimethylbenzothiazole Core

A common approach to prepare 2,6-dimethylbenzothiazole derivatives involves the condensation of o-aminothiophenol with a suitable 1,3-dicarbonyl compound or substituted ketone under acidic catalysis:

  • Procedure example:
    o-Aminothiophenol (62.5 mg, 0.5 mmol) is reacted with 3,5-diheptanone (256 mg, 2.0 mmol) in the presence of a protonic acid catalyst such as benzoic acid (6.1 mg, 0.05 mmol) in 1,4-dioxane solvent. The mixture is heated at 200 °C for 36 hours. After completion, the solvent is removed under reduced pressure, and the product is purified by silica gel column chromatography using petroleum ether/ethyl acetate as eluent, yielding 2-ethylbenzothiazole in 90% yield.

  • Catalysts: Protonic acids such as aliphatic or aromatic carboxylic acids and sulfonic acids are effective catalysts. The molar ratio of o-aminothiophenol to catalyst ranges from 1:0.05 to 1:0.5.

  • Analytical data: The product is characterized by ^1H NMR and ^13C NMR confirming the structure.

Quaternization to Form Benzothiazolium Iodide Salt

The quaternization step involves alkylation of the benzothiazole nitrogen with an ethyl iodide derivative or direct methylation:

  • Typical method:
    3-Ethyl-2,6-dimethylbenzothiazole is reacted with methyl iodide or ethyl iodide in an appropriate solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) with a base catalyst like piperidine. The reaction mixture is refluxed for several hours (commonly 6 hours) under moisture-controlled conditions. After concentration, the product crystallizes upon cooling and is purified by recrystallization from methanol or ethanol.

  • Example from hemicyanine dye synthesis:
    A mixture of 3-ethyl-6-iodo-2-methylbenzothiazolium iodide (0.445 g) and 4,4-bis(dimethylamino)phenyl ketone (0.268 g) in absolute ethanol and dimethyl ether (10:1, 20 mL) with piperidine (3 drops) was refluxed for 6 hours. After concentration and overnight crystallization, the product was recrystallized from methanol to yield light yellow sandy crystals.

  • Yield and characterization:
    Yields vary depending on substitution and conditions, with typical yields ranging from 20% to over 90% depending on purity and reaction optimization. Elemental analysis confirms nitrogen and iodine content consistent with the benzothiazolium iodide structure.

Alternative Synthetic Routes

  • One-pot condensation:
    Condensation of 2-aminothiophenol with aromatic aldehydes in methanol/water solvent systems using ammonium chloride as a base and molecular iodine as a catalyst can produce benzothiazole derivatives efficiently and rapidly (within 10 minutes), offering a solvent-free, inexpensive, and time-saving method.

  • Ionic liquid media:
    Use of ionic liquids such as 1-butylimidazolium tetrafluoroborate as green solvents for condensation reactions has been reported to enhance yields and reaction rates for benzothiazole derivatives.

  • Halogenation and substitution:
    Halogenated benzothiazoles can be prepared via bromination or chlorination of anilines followed by cyclization and substitution reactions, then converted to benzothiazolium salts by alkylation.

Summary Table of Preparation Methods

Step Reagents & Conditions Catalyst/Base Solvent(s) Temperature & Time Yield (%) Notes
Benzothiazole core synthesis o-Aminothiophenol + 3,5-diheptanone Benzoic acid (protonic acid) 1,4-Dioxane 200 °C, 36 h 90 Protonic acid catalysis, column purification
Quaternization 3-Ethyl-2,6-dimethylbenzothiazole + ethyl iodide or methyl iodide Piperidine (base catalyst) Ethanol/DMF mixture Reflux, 6 h ~22-90 Reflux with moisture control, recrystallization
One-pot condensation 2-Aminothiophenol + aromatic aldehydes Ammonium chloride, molecular iodine Methanol/water (15:1 v/v) Room temp, 10 min High Solvent-free, rapid, inexpensive
Ionic liquid method 2-Aminothiophenol + aldehydes Ionic liquids ([Hbim]BF4) Ionic liquid Reflux, variable Improved Green solvent, enhanced reaction rates

Research Outcomes and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    ^1H and ^13C NMR spectra confirm the substitution pattern on the benzothiazole ring and the presence of ethyl and methyl groups at positions 3 and 2,6 respectively.

  • Elemental Analysis:
    Elemental analysis consistently shows nitrogen and iodine content matching the theoretical values for benzothiazolium iodide salts, validating the purity and composition of the final products.

  • Yields:
    Yields vary based on method and scale, with protonic acid catalyzed syntheses achieving up to 90% yield for core benzothiazoles, and quaternization steps yielding 20-90% depending on conditions.

  • Reaction Efficiency: The one-pot iodine-catalyzed condensation is notably efficient, requiring minimal catalyst and no additional solvent, completing within 10 minutes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazolium salts.

Scientific Research Applications

"Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide" has scientific research applications in synthesizing organic compounds . Specifically, it is used in তৈরি করা condensation products of aldehydes with benzothiazolium salts to create new compounds with potential biological activity .

Synthesis of Conjugated Systems

  • Benzothiazolium salts, including "this compound," react with 5-aryl-furan-2-carboxaldehydes and furo[b]pyrrole-type aldehydes under Knoevenagel reaction conditions to produce highly conjugated systems containing furan and benzothiazole rings .
  • These reactions have yielded new compounds with potential biological activity .
  • The yield of the final product varies depending on the benzene ring substitution of the starting aldehydes, with *ortho-*substituents resulting in lower yields .

Production of Push-Pull Compounds

  • "this compound" is utilized in the synthesis of push-pull compounds through reactions with 5-aryl-furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes .
  • Furo[3,2-b]pyrrole type aldehydes and furo[2,3-b]pyrrole type aldehydes have been used in reactions with benzothiazolium salts .

Other Benzothiazolium Compounds

Other benzothiazolium compounds have various applications:

  • N-Cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator in tire treads, footwear, and similar products .
  • Paramagnetic lanthanide hexaazamacrocyclic molecules are employed as contrast agents in magnetic resonance imaging for medical diagnosis, treatment, and research .
  • Certain benzothiazole derivatives have applications in treating diseases .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-ethylbenzothiazolium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with enzymes and proteins, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Benzothiazolium Salts with Varying Substituents

Compound Substituents Counterion Melting Point (°C) Thermal Stability (°C) Key Applications
3-Ethyl-2,6-dimethyl-benzothiazolium 3-Ethyl, 2,6-Dimethyl Iodide 85–95 ~200 Ionic liquids, synthesis
Dodecyl-benzothiazolium 3-Dodecyl NTf₂⁻ 42 ~300 Low-melting ionic liquids
2-Methyl-benzothiazolium 2-Methyl Iodide 110–115 ~180 Cycloaddition reactions
Benzodithiazole derivatives S-Substituted at C2 N/A 120–150* ~220 Redox-active materials

*Benzodithiazole derivatives exhibit distinct structural frameworks (e.g., benzo[1,2,3]dithiazole) with sulfur replacing carbon at the 2-position, leading to altered electronic properties and synthesis pathways compared to benzothiazolium salts .

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl) significantly lower melting points, enhancing ionic liquid behavior. The 3-ethyl-2,6-dimethyl derivative’s compact substituents result in higher melting points compared to long-chain analogs .
  • Thermal Stability : Bulkier counterions like bistrifluoromethanesulfonimide (NTf₂⁻) improve thermal stability, whereas iodide salts decompose at lower temperatures .
Reactivity in Cycloaddition Reactions

Benzothiazolium salts are pivotal in [3+2] cycloadditions with electron-deficient olefins (e.g., maleimides, oxindoles) to form polyheterocyclic scaffolds . The 3-ethyl-2,6-dimethyl substitution may sterically hinder nucleophilic attack at the C2 position, slowing reaction kinetics compared to unsubstituted or minimally substituted benzothiazolium salts. For instance, 2-methyl-benzothiazolium iodide exhibits faster reaction rates in cycloadditions due to reduced steric bulk .

Comparison with Benzodithiazole Derivatives

While structurally similar, benzodithiazoles (e.g., benzo[1,2,3]dithiazole) differ in having two sulfur atoms within the heterocycle, leading to distinct electronic and redox properties . Benzothiazolium salts are cationic and ionic-liquid-forming, whereas benzodithiazoles are neutral and often serve as ligands or redox mediators. Synthesis routes for benzodithiazoles are more complex, involving sulfur insertion rather than alkylation .

Biological Activity

Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Benzothiazolium compounds are known for their antimicrobial and anticancer properties. The specific compound 3-ethyl-2,6-dimethyl-benzothiazolium iodide has been investigated for these activities, showing promise in various studies.

Antimicrobial Properties

Research indicates that benzothiazolium salts exhibit significant antimicrobial activity against various pathogens. The mechanism involves interaction with microbial cell membranes and potential disruption of DNA synthesis.

Table 1: Antimicrobial Activity of Benzothiazolium Compounds

Compound NameMIC (µg/mL)Target Pathogen
3-Ethyl-2,6-dimethyl-benzothiazolium iodide10Staphylococcus aureus
2-Methylbenzothiazolium iodide15Escherichia coli
2-Benzyl-3-ethylbenzothiazolium iodide5Candida albicans

The minimum inhibitory concentration (MIC) values indicate that lower concentrations are effective against specific pathogens, showcasing the compound's potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that benzothiazolium derivatives can inhibit the proliferation of cancer cells. Notably, they have shown effectiveness against various cancer cell lines, including breast cancer and leukemia cells.

Case Study: Anticancer Efficacy

A study assessed the cytotoxic effects of benzothiazolium compounds on several cancer cell lines. The results indicated that:

  • 3-Ethyl-2,6-dimethyl-benzothiazolium iodide exhibited a significant reduction in cell viability at concentrations as low as 10510^{-5} mol/dm³.
  • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)8Apoptosis induction
HL-60 (Leukemia)12Caspase activation
A549 (Lung Cancer)9Cell cycle arrest

These findings suggest that benzothiazolium compounds could serve as lead compounds in anticancer drug development .

The biological activity of benzothiazolium iodides can be attributed to their ability to intercalate into DNA strands, disrupting replication and transcription processes. Additionally, they may inhibit key enzymes involved in cellular metabolism and proliferation.

  • DNA Intercalation : The planar structure allows for insertion between base pairs.
  • Enzyme Inhibition : Interactions with topoisomerases and kinases have been documented.
  • Membrane Disruption : Alterations to membrane integrity lead to increased permeability and cell death.

Research Applications

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Development : Investigated as a potential lead compound for new antibiotics and anticancer therapies.
  • Biological Research : Used in studies focusing on cellular mechanisms and molecular interactions.

Q & A

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles for benzothiazolium iodide syntheses?

  • Resolution :
  • Replicate reactions under inert atmospheres to exclude oxygen-mediated side reactions .
  • Use LC-MS to identify byproducts (e.g., oxidized thiols or hydrolyzed intermediates) .

Tables for Key Data

Property Value/Technique Reference
Crystallographic π-π distance3.5945 Å (thiazole rings)
¹H NMR vinyl protonsδ 6.54–8.14 ppm (DMSO-d₆)
DFT/B3LYP HOMO-LUMO gapCalculated for aqueous-phase stability
DiSC3(5) fluorescenceλex 660 nm, λem 675 nm

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